

2-Hydroxyethyl Acrylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxyethyl acrylate*

Cat. No.: *B147033*

[Get Quote](#)

Introduction

2-Hydroxyethyl acrylate (HEA), a key functional monomer, holds a significant position in the landscape of polymer chemistry and material science. As an ester of acrylic acid and ethylene glycol, it possesses a unique bifunctional nature, containing both a reactive acrylate group for polymerization and a primary hydroxyl group for subsequent chemical modifications. This dual functionality makes HEA a versatile building block for a wide array of polymers with tailored properties, driving its use in numerous industrial and research applications, from high-performance coatings and adhesives to advanced biomedical materials. This technical guide provides an in-depth overview of **2-Hydroxyethyl acrylate**, encompassing its chemical and physical properties, synthesis and polymerization methodologies, key applications, and safety considerations.

Chemical and Physical Properties

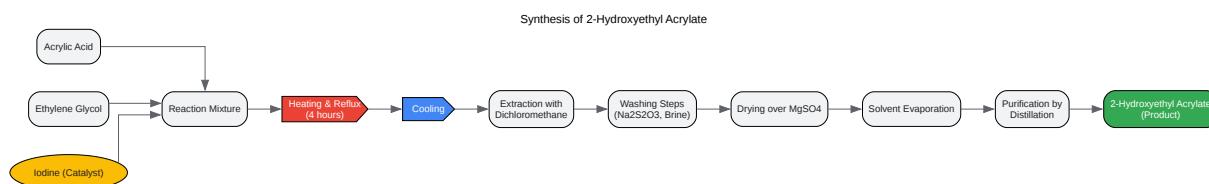
2-Hydroxyethyl acrylate is a clear, colorless liquid with a mild, ester-like odor.^{[1][2]} Its fundamental properties are summarized in the tables below, providing a quantitative overview for researchers and chemical engineers.

Table 1: General and Physical Properties of **2-Hydroxyethyl Acrylate**

Property	Value	Reference(s)
CAS Number	818-61-1	[3]
Molecular Formula	C5H8O3	[4]
Molecular Weight	116.11 g/mol	[1][5]
Appearance	Clear, colorless liquid	[1][2]
Odor	Ester-like, mild pungent	[1]
Density	1.106 g/cm ³ at 25 °C	[1][2]
Boiling Point	200 °C	[1][2]
Freezing Point	< -60 °C	[1][2]
Flash Point	101 °C	[1][2]
Viscosity	11.17 mPa·s at 25 °C	[1]
Vapor Pressure	0.1 mbar at 21.4 °C	[1][2]
Refractive Index	1.447 - 1.452 at 20 °C	[6]
Solubility	Miscible with water and soluble in common organic solvents.	[7]

Table 2: Chemical Specifications of **2-Hydroxyethyl Acrylate**

Property	Value	Reference(s)
Purity	min. 98.5%	[1]
Acid Value	max. 2.5 mg KOH/g	[1]
Water Content	max. 0.15%	[1]
Color (APHA)	max. 10	[1]


Experimental Protocols

Synthesis of 2-Hydroxyethyl Acrylate

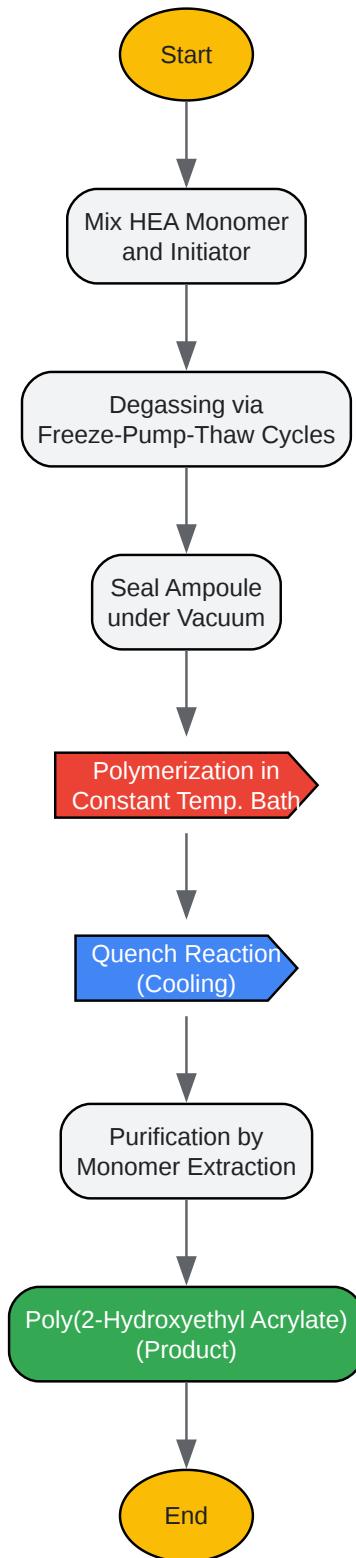
A common laboratory-scale synthesis of **2-hydroxyethyl acrylate** involves the esterification of acrylic acid with ethylene glycol.[8]

Methodology:

- A mixture of acrylic acid (0.17 moles), ethylene glycol (105.4 g), and iodine (0.1 g, 0.4 mmol) as a catalyst is prepared in a reaction flask.[8]
- The mixture is heated to boiling and refluxed for 4 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).[8]
- After completion, the reaction mixture is cooled to room temperature.
- A cold sodium chloride aqueous solution is added to the mixture.
- The product, **2-hydroxyethyl acrylate**, is extracted into dichloromethane.[8]
- The organic phase is washed sequentially with a 5% sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) aqueous solution and brine.[8]
- The organic layer is then dried over magnesium sulfate (MgSO_4).[8]
- The solvent is removed by evaporation under vacuum.
- The final product is purified by distillation to yield **2-hydroxyethyl acrylate**.[8]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Hydroxyethyl Acrylate**.


Bulk Polymerization of 2-Hydroxyethyl Acrylate

Bulk polymerization is a straightforward method to produce poly(**2-hydroxyethyl acrylate**) (PHEA).[\[9\]](#)

Methodology:

- Purified **2-hydroxyethyl acrylate** monomer is placed in glass ampoules.
- A chemical initiator, such as azobisisobutyronitrile (AIBN), is added to the monomer.
- The ampoules are subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.[\[9\]](#)
- The ampoules are then sealed under vacuum.
- Polymerization is carried out by placing the ampoules in a constant temperature oil bath (e.g., 50 °C, 60 °C, or 70 °C) for a specified duration.[\[9\]](#)
- After the desired time, the ampoules are removed and cooled to quench the polymerization.
- The ampoules are broken open, and the resulting polymer is purified by extracting the unreacted monomer with a suitable solvent, such as methanol.[\[9\]](#)

Bulk Polymerization of 2-Hydroxyethyl Acrylate

[Click to download full resolution via product page](#)

Caption: Experimental workflow for bulk polymerization of HEA.

Applications

The versatile properties of **2-hydroxyethyl acrylate** and its polymers lead to their use in a wide range of applications:

- Coatings and Paints: HEA is extensively used in the formulation of automotive, industrial, and architectural coatings.[10] It enhances adhesion, weather resistance, and durability.[10] The hydroxyl groups allow for crosslinking with isocyanates or melamine resins, resulting in high-performance coating systems.
- Adhesives and Sealants: Due to its excellent bonding properties, HEA is a common component in construction, automotive, and packaging adhesives.[10][11]
- Resins and Plastics: It is used as a comonomer in the production of various polymers and as a crosslinking agent to modify the properties of plastics and rubbers.[8]
- UV Curable Systems: HEA plays a crucial role in radiation-curable formulations, including UV and electron beam (EB) curing systems for inks, varnishes, and industrial coatings.[10][12]
- Hydrogels for Biomedical Applications: Poly(**2-hydroxyethyl acrylate**) is a hydrophilic polymer used in biomedical applications such as the manufacturing of soft contact lenses, wound dressings, and as a component in drug delivery systems.[2][12]
- Textiles: In the textile industry, HEA is used to improve the dyeability of fabrics and enhance their softness and durability.[11]
- Personal Care Products: It can be found in the formulation of lotions, creams, and hair care products, where it acts as a moisturizer and improves texture.[11]

Safety and Handling

2-Hydroxyethyl acrylate is a reactive chemical and requires careful handling.

Table 3: GHS Hazard and Precautionary Statements

Category	Statement	Reference(s)
Hazard Statements	H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H400: Very toxic to aquatic life.	
Precautionary Statements	P260: Do not breathe dust/fume/gas/mist/vapors/spray.	
	P273: Avoid release to the environment.	
	P280: Wear protective gloves/protective clothing/eye protection/face protection.	
	P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.	
	P302 + P352: IF ON SKIN: Wash with plenty of water.	
	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
	P405: Store locked up.	

P501: Dispose of contents/container to an approved waste disposal plant.

To prevent polymerization during storage, **2-hydroxyethyl acrylate** must be stored under air, as oxygen is required for the stabilizer (often hydroquinone monomethyl ether) to be effective. [9] It should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of heat. The storage temperature should not exceed 35°C.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
- 3. atamankimya.com [atamankimya.com]
- 4. 2-Hydroxyethyl acrylate | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Polymerization of 2-hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method [open.metu.edu.tr]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US3875211A - Process for preparing 2-hydroxyalkylacrylates and 2-hydroxyalkylmethacrylates - Google Patents [patents.google.com]
- 12. 2-Hydroxyethyl acrylate, 97%, stabilized 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- To cite this document: BenchChem. [2-Hydroxyethyl Acrylate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147033#2-hydroxyethyl-acrylate-cas-number-and-properties\]](https://www.benchchem.com/product/b147033#2-hydroxyethyl-acrylate-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com